molecular formula C6H14ClNO B6589826 1-aminohexan-2-one hydrochloride CAS No. 21419-28-3

1-aminohexan-2-one hydrochloride

Cat. No.: B6589826
CAS No.: 21419-28-3
M. Wt: 151.6
InChI Key:
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Description

1-aminohexan-2-one hydrochloride: is an organic compound with the molecular formula C6H14ClNO It is a hydrochloride salt of 1-aminohexan-2-one, which is a derivative of hexanone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-aminohexan-2-one hydrochloride can be synthesized through the nucleophilic substitution of hexanone with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves heating hexanone with a concentrated solution of ammonia in ethanol, carried out in a sealed tube to prevent the escape of ammonia gas .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-aminohexan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reactions with alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: 1-aminohexan-2-one hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and functionalized derivatives.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 1-aminohexan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of proteins and other biomolecules .

Comparison with Similar Compounds

    1-aminohexane: A primary amine with similar structural features but lacking the ketone group.

    2-aminohexan-1-ol: An amino alcohol with different functional groups.

    Hexylamine: A simple primary amine with a similar carbon chain length.

Uniqueness: 1-aminohexan-2-one hydrochloride is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

21419-28-3

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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